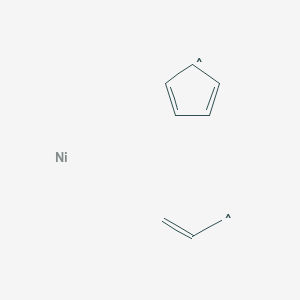
Allyl(cyclopentadienyl)nickel(II), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl(cyclopentadienyl)nickel(II) is an organometallic compound with the chemical formula C8H10Ni. It is known for its unique structure, where a nickel atom is bonded to both an allyl group and a cyclopentadienyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyl(cyclopentadienyl)nickel(II) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
These include maintaining an inert atmosphere, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl(cyclopentadienyl)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The allyl or cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or carbon monoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species .
Applications De Recherche Scientifique
Allyl(cyclopentadienyl)nickel(II) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Allyl(cyclopentadienyl)nickel(II) involves its ability to coordinate with various substrates through its nickel center. The nickel atom can undergo changes in oxidation state, facilitating different types of chemical transformations. The cyclopentadienyl and allyl ligands play a crucial role in stabilizing the nickel center and influencing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)nickel(II): Another nickel-based organometallic compound with two cyclopentadienyl ligands.
Nickelocene: A compound with two cyclopentadienyl rings bonded to a nickel atom.
Bis(1,5-cyclooctadiene)nickel(0): A nickel complex with two cyclooctadiene ligands
Uniqueness
Allyl(cyclopentadienyl)nickel(II) is unique due to the presence of both an allyl group and a cyclopentadienyl ring, which provides distinct electronic and steric properties. This combination allows for unique reactivity patterns and makes it a versatile catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C8H10Ni |
|---|---|
Poids moléculaire |
164.86 g/mol |
InChI |
InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |
Clé InChI |
RKDYEOKQRRKFGN-UHFFFAOYSA-N |
SMILES canonique |
C=C[CH2].C1=C[CH]C=C1.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















